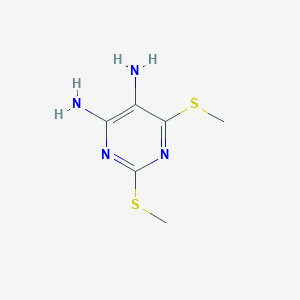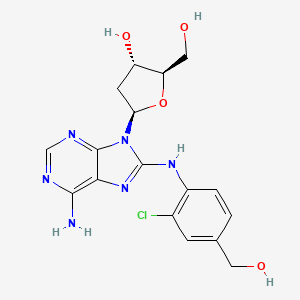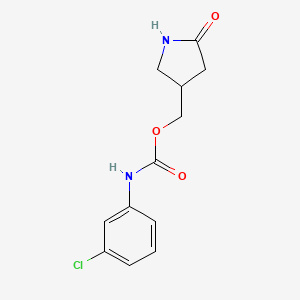![molecular formula C48H64P2 B12901595 bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane is a complex organophosphorus compound. It is characterized by the presence of adamantyl groups and a phosphane moiety, making it a unique ligand in coordination chemistry. This compound is known for its stability and steric bulk, which can influence its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the use of Grignard reagents or organolithium compounds to introduce the adamantyl groups, followed by the addition of phosphine ligands under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The adamantyl groups can be substituted with other functional groups under specific conditions.
Coordination: It can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, substituted adamantyl derivatives, and metal-phosphane complexes .
Wissenschaftliche Forschungsanwendungen
Bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Wirkmechanismus
The mechanism of action of bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The steric bulk of the adamantyl groups provides stability and influences the selectivity of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-1-adamantylphosphine: Similar in structure but lacks the ditert-butylphosphanylmethyl and diphenylphenyl groups.
Tri-tert-butylphosphine: Contains tert-butyl groups but lacks the adamantyl and diphenylphenyl moieties.
Dicyclohexylphosphine: Contains cyclohexyl groups instead of adamantyl groups.
Uniqueness
Bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane is unique due to its combination of adamantyl and phosphane groups, providing both steric bulk and electronic properties that are advantageous in catalysis and coordination chemistry .
Eigenschaften
Molekularformel |
C48H64P2 |
|---|---|
Molekulargewicht |
703.0 g/mol |
IUPAC-Name |
bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane |
InChI |
InChI=1S/C48H64P2/c1-45(2,3)49(46(4,5)6)31-41-23-43(39-13-9-7-10-14-39)44(40-15-11-8-12-16-40)24-42(41)32-50(47-25-33-17-34(26-47)19-35(18-33)27-47)48-28-36-20-37(29-48)22-38(21-36)30-48/h7-16,23-24,33-38H,17-22,25-32H2,1-6H3 |
InChI-Schlüssel |
VTVFXNKSLYYIIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CC1=CC(=C(C=C1CP(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC=C8)C9=CC=CC=C9)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)


![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)




![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)

